Product packaging for DL-Allantoin-5-13C,1-15N(Cat. No.:CAS No. 285978-19-0)

DL-Allantoin-5-13C,1-15N

Cat. No.: B3333988
CAS No.: 285978-19-0
M. Wt: 160.10 g/mol
InChI Key: POJWUDADGALRAB-SPBYTNOZSA-N
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Description

DL-Allantoin-5-13C,1-15N is the stable isotope-labeled analog of allantoin, a major metabolic intermediate in most organisms. This compound, with carbon-13 at the 5-position and nitrogen-15 at the 1-position, is specifically designed for use as an internal standard in quantitative mass spectrometry-based assays. Its primary research value lies in the accurate quantification of endogenous allantoin, which serves as a promising biomarker for monitoring oxidative stress in humans and other biological systems. In clinical and metabolic research, allantoin is the predominant product of the free radical-induced oxidation of uric acid. Since humans lack the enzyme uricase, the presence of allantoin is a result of non-enzymatic reactions between uric acid and reactive oxygen species (ROS). This makes allantoin a stable and reliable indicator of systemic oxidative stress, independent of uric acid levels. The labeled internal standard, this compound, is crucial for methods like Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), which is used to measure oxidative status in disorders such as diabetes, cardiovascular disease, and autoimmune conditions. Its use ensures high levels of accuracy, precision, and sensitivity in these analyses. This product is intended For Research Use Only and is not approved for human or animal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6N4O3 B3333988 DL-Allantoin-5-13C,1-15N CAS No. 285978-19-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,5-dioxo-(413C,315N)1,3-diazolidin-4-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O3/c5-3(10)6-1-2(9)8-4(11)7-1/h1H,(H3,5,6,10)(H2,7,8,9,11)/i1+1,7+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POJWUDADGALRAB-SPBYTNOZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(=O)NC(=O)N1)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1(C(=O)NC(=O)[15NH]1)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20745769
Record name N-[2,5-Dioxo(4-~13~C,3-~15~N)imidazolidin-4-yl]urea
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

285978-19-0
Record name N-[2,5-Dioxo(4-~13~C,3-~15~N)imidazolidin-4-yl]urea
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 285978-19-0
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Synthesis and Isotopic Integrity Assessment of Dl Allantoin 5 13c,1 15n

Methodologies for Chemical Synthesis of Specific Isotopologues

The chemical synthesis of specifically labeled isotopologues of allantoin (B1664786) requires careful selection of precursors and reaction conditions to ensure the isotopes are incorporated at the desired positions with high efficiency.

Precursor Selection and Reaction Pathways for ¹³C and ¹⁵N Incorporation

The synthesis of DL-Allantoin-5-¹³C,1-¹⁵N involves incorporating a ¹³C label at the C-5 (ureido carbonyl) position and a ¹⁵N label at the N-1 position of the hydantoin (B18101) ring. A common strategy for synthesizing labeled allantoin involves the reaction of a hydantoin derivative with an isotopically labeled urea (B33335) molecule.

For the dual-labeled compound DL-Allantoin-5-¹³C,1-¹⁵N, a potential synthetic pathway would involve:

Synthesis of a labeled precursor: A key precursor is a urea molecule labeled with both ¹³C and ¹⁵N. For instance, [¹³C, ¹⁵N₂]-urea could be used, though this would introduce ¹⁵N at both nitrogen positions of the ureido side chain. To achieve specific labeling at the N-1 position of the final allantoin molecule, a more complex, multi-step synthesis starting with precursors like potassium [¹³C]cyanide and [¹⁵N]ammonia might be necessary to build the specifically labeled ureido side chain or the hydantoin ring itself.

Reaction with a hydantoin intermediate: A common synthetic route involves reacting a precursor like 5-hydroxyhydantoin (B43812) or its more reactive derivative, 5-chlorohydantoin (B8593099), with the isotopically labeled urea. The reaction of 5-chlorohydantoin with a custom-synthesized, specifically labeled urea ([¹³C=O]-¹⁵NH₂-CONH₂) would introduce the labeled ureido group at the 5-position of the hydantoin ring to form the target molecule.

The choice of precursors is critical for directing the isotopes to the correct positions and maximizing the yield of the desired isotopologue.

Challenges in Positional Isotopic Labeling and Scrambling Prevention

A significant challenge in the synthesis of positionally labeled allantoin is the potential for isotopic scrambling, where the isotope moves to an unintended position within the molecule.

In the synthesis of allantoin labeled at the ureido carbonyl group (C-5), partial scrambling of the carbon isotope to the C-2 position of the hydantoin ring has been observed. This scrambling is believed to occur through the formation of a putative bicyclic intermediate after the initial product is formed. This equilibration leads to a final product that is a mixture of isotopologues, for example, DL-[5-¹³C]allantoin and DL-[2-¹³C]allantoin.

Preventing this scrambling requires careful control of reaction conditions such as temperature, pH, and reaction time. However, the thermodynamic stability of the different positions can make complete prevention difficult. The consequence of such scrambling is a dilution of the isotopic enrichment at the target position, which must be accurately quantified during the validation phase. Similar considerations would apply to the ¹⁵N label, where migration between nitrogen positions (e.g., from N-1 to N-3 or to the ureido nitrogens) could potentially occur under certain conditions, complicating the isotopic integrity of the final product.

Analytical Validation of Isotopic Purity and Positional Enrichment

Following synthesis, rigorous analytical validation is required to confirm the isotopic purity (the percentage of molecules containing the heavy isotope) and the positional enrichment (the percentage of the label at the intended atomic position).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Placement and Integrity

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical tool for determining the precise location and integrity of isotopic labels in a molecule. By analyzing the NMR spectra of ¹³C and ¹⁵N, it is possible to confirm that the isotopes have been incorporated into the desired positions and to quantify any isotopic scrambling.

¹³C NMR spectroscopy directly observes the carbon nuclei. In an unlabeled allantoin sample, the natural abundance of ¹³C (approximately 1.1%) results in signals of a specific intensity. When a molecule is enriched with ¹³C at a specific site, the intensity of the corresponding signal in the ¹³C NMR spectrum increases dramatically.

For DL-Allantoin-5-¹³C,1-¹⁵N, the ¹³C NMR spectrum would show a significantly enhanced signal for the C-5 carbon. By comparing the integration of this peak to the signals of the other carbons (at natural abundance), the isotopic enrichment can be calculated. Furthermore, ¹³C NMR is crucial for detecting and quantifying the scrambling of the label to the C-2 position, as this would result in an unexpectedly intense signal for C-2.

Table 1: Typical ¹³C NMR Chemical Shifts for Allantoin This interactive table provides the characteristic chemical shifts for the carbon atoms in the allantoin molecule, which are used to verify the position of the ¹³C label.

Carbon AtomChemical Shift (δ) in DMSO (ppm)Chemical Shift (δ) in D₂O (ppm)Expected Observation for DL-Allantoin-5-¹³C,1-¹⁵N
C2~157.1~162.1Signal at natural abundance intensity (unless scrambling occurs)
C4~62.5~65.9Signal at natural abundance intensity
C5~174.0~179.0Highly enhanced signal intensity confirming enrichment
C7 (ureido C=O)~157.6~162.5Signal at natural abundance intensity

Data sourced from references. Note: C5 and C7 are sometimes referred to by different numbering conventions in the literature.

¹⁵N NMR spectroscopy is used to confirm the placement and enrichment of the ¹⁵N isotope. However, ¹⁵N NMR presents greater challenges than ¹³C NMR due to the low natural abundance of ¹⁵N (0.37%) and its lower gyromagnetic ratio, which results in lower sensitivity. Isotopic enrichment is therefore essential for obtaining high-quality ¹⁵N NMR spectra in a reasonable time.

For DL-Allantoin-5-¹³C,1-¹⁵N, the ¹⁵N NMR spectrum would be expected to show a strong signal corresponding to the N-1 position of the hydantoin ring. The detection of this specific signal confirms the successful incorporation of the ¹⁵N label at the desired location. Other nitrogen signals (N-3 and the two ureido nitrogens) would appear at natural abundance intensity, assuming no scrambling has occurred.

Advanced NMR techniques, such as ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC), can also be employed. These 2D NMR experiments correlate the ¹⁵N nucleus with its attached proton, providing an alternative and often more sensitive method for confirming the isotopic label's position. In the case of DL-Allantoin-5-¹³C,1-¹⁵N, an HSQC experiment would show a strong correlation peak between the N-1 nucleus and its attached proton (H-1).

Mass Spectrometry (MS) Techniques for Isotopic Purity Confirmation

Mass spectrometry (MS) is an indispensable analytical technique for confirming the isotopic purity of synthesized DL-Allantoin-5-13C,1-15N. This method allows for the precise determination of the mass-to-charge ratio (m/z) of the labeled compound and its isotopologues, thereby verifying the successful incorporation of the desired isotopes and quantifying the level of enrichment. Various MS techniques can be employed for this purpose, each offering distinct advantages in terms of resolution, sensitivity, and the type of isotopic information obtained.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the unambiguous identification and isotopic purity assessment of this compound. Unlike nominal mass spectrometry, HRMS provides highly accurate mass measurements, typically to four or more decimal places. This precision is crucial for distinguishing between the isotopically labeled allantoin and any potential isobaric interferences, which are molecules that have the same nominal mass but different elemental compositions.

In the analysis of this compound, the expected molecular weight is 160.10 g/mol . nih.gov The protonated molecular ion [M+H]⁺ of the unlabeled DL-Allantoin has a monoisotopic mass of approximately 159.05. For this compound, the incorporation of one ¹³C and one ¹⁵N atom results in a mass shift of +2, leading to an expected monoisotopic mass of approximately 161.05 for the [M+H]⁺ ion.

A common approach for analyzing this compound is through liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). In this method, the compound is first separated from other components in the sample by liquid chromatography and then introduced into the mass spectrometer. The precursor ion (the protonated molecule) is selected and then fragmented to produce characteristic product ions. These transitions from the precursor ion to the product ions are highly specific to the molecule's structure.

For this compound, specific multiple reaction monitoring (MRM) transitions can be monitored. The protonated molecular ion [M+H]⁺ at m/z 161 is selected as the precursor ion. Upon fragmentation, it yields specific product ions. The primary transition monitored is from m/z 161 to m/z 118, with a secondary transition to m/z 61 also being observed. electronicsandbooks.com These transitions can be compared to those of unlabeled allantoin, which shows a primary transition from m/z 159 to m/z 116. electronicsandbooks.com The observation of the expected mass shift in both the precursor and fragment ions provides strong evidence for the correct labeling of the molecule.

The following interactive data table summarizes the key mass spectrometry parameters for the analysis of this compound.

CompoundPrecursor Ion [M+H]⁺ (m/z)Primary Fragment Ion (m/z)Secondary Fragment Ion (m/z)
DL-Allantoin15911661
This compound16111861

This data is based on observed transitions in tandem mass spectrometry experiments. electronicsandbooks.com

Isotope Ratio Mass Spectrometry (IRMS) for Isotopic Abundance

Isotope Ratio Mass Spectrometry (IRMS) is a specialized and highly sensitive technique used to determine the precise isotopic abundance of elements in a sample. nih.gov While HRMS confirms the mass of the labeled molecule, IRMS provides a quantitative measure of the isotopic enrichment, which is crucial for assessing the isotopic integrity of this compound.

The principle of IRMS involves the complete combustion or pyrolysis of the sample to convert the elements of interest into simple gases (e.g., CO₂ for carbon and N₂ for nitrogen). These gases are then introduced into the mass spectrometer, where the different isotopic species (e.g., ¹³CO₂ and ¹²CO₂, and ¹⁵N¹⁴N and ¹⁴N₂) are separated based on their mass-to-charge ratios and their relative abundances are measured with very high precision.

For the analysis of this compound, the sample would be subjected to elemental analysis-isotope ratio mass spectrometry (EA-IRMS). The isotopic composition is typically expressed in delta (δ) notation, which represents the deviation of the sample's isotope ratio from that of an international standard in parts per thousand (per mil, ‰).

The isotopic purity of commercially available this compound is often specified in atom percent excess. For instance, a batch may be specified as 99 atom % ¹³C and 98 atom % ¹⁵N. nih.gov This indicates a very high level of enrichment of the desired stable isotopes at the specified positions.

The following interactive data table illustrates typical specifications for the isotopic purity of this compound.

IsotopeAtom Percent
¹³C99%
¹⁵N98%

This data represents typical isotopic purity specifications for commercially available this compound. nih.gov

IRMS is particularly valuable for verifying these high levels of enrichment and for detecting any potential isotopic dilution or contamination that may have occurred during the synthesis or handling of the compound. The high precision of IRMS allows for the detection of even small variations in isotopic abundance, making it an essential tool for the quality control of isotopically labeled compounds.

Application in Metabolic Pathway Elucidation

Tracing Purine (B94841) Catabolism and Salvage Pathways

Purine metabolism involves both the synthesis of nucleotides from scratch (de novo pathways) and the recycling of degraded purine bases (salvage pathways). Allantoin (B1664786) is a central metabolite in the breakdown of purines in many organisms. The use of DL-Allantoin-5-¹³C,1-¹⁵N allows for precise tracking of the carbon and nitrogen atoms derived from purine degradation, revealing how they are reutilized or excreted.

The ¹³C label at the C-5 position of the allantoin molecule provides a clear marker for tracing the flow of carbon through subsequent metabolic steps. Studies using [5-¹³C;1-¹⁵N]allantoin in developing soybean cotyledons have demonstrated how this carbon atom is processed. Research revealed that the C-2 carbon of allantoin was not incorporated into cellular materials and was presumably lost as carbon dioxide. In contrast, the labeled C-5 carbon showed a divided fate: approximately 50% was incorporated into cellular material in the form of a methylene (B1212753) carbon, while the other 50% was also likely lost as CO₂. This differential fate of the carbon atoms from the allantoin backbone provides critical insights into the specific enzymatic cleavages that occur during its catabolism and how the resulting fragments are integrated into central metabolism.

Labeled Carbon PositionFate in Soybean CotyledonsPercentage of IncorporationPresumed Byproduct
C-2 Not incorporated into cellular material0%CO₂
C-5 Incorporated as a methylene carbon~50%CO₂ (~50%)

This table summarizes the metabolic fate of carbon atoms from labeled allantoin as observed in studies on soybean cotyledons.

The ¹⁵N label at the N-1 position, along with the other three nitrogen atoms in the allantoin molecule, allows for the precise tracking of nitrogen distribution and reutilization. In experiments with soybean cotyledons, all four nitrogen atoms from allantoin were shown to be incorporated into protein, much like the amide nitrogen from glutamine. However, the efficiency of this incorporation was incomplete. It was found that only about half of the nitrogen from the degraded allantoin was assimilated into the cotyledon as organic nitrogen. The remaining 50% was recovered as ammonium (B1175870) (NH₄⁺) in the surrounding media, suggesting a limitation in the plant's ability to fully assimilate the ammonium produced from allantoin breakdown. This demonstrates the power of ¹⁵N labeling to not only identify the endpoint of nitrogen atoms but also to reveal potential bottlenecks and inefficiencies in nitrogen assimilation pathways.

The distinct mass of the ¹³C and ¹⁵N isotopes creates a unique isotopic signature that can be detected by mass spectrometry, allowing for the unambiguous identification of downstream metabolites derived from the labeled allantoin. The use of DL-allantoin-5-¹³C,1-¹⁵N as an internal standard in UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry) methods enables the precise quantification of unlabeled allantoin in biological samples like urine. The labeled compound is chemically identical to the target analyte but has a different mass, allowing for accurate measurement.

In metabolic tracing studies, the detection of the ¹³C and ¹⁵N labels in different molecules confirms the metabolic connections between allantoin and other compounds. For instance, research has shown that the ¹³C-¹⁵N bonds in doubly labeled allantoin are broken before the nitrogen is incorporated into proteins. This finding, combined with the carbon flow data, supports a degradation pathway where allantoin is broken down into two molecules of urea (B33335) and a two-carbon fragment, providing strong evidence for these specific intermediate steps.

Investigation of Enzymatic Reaction Mechanisms

Isotopically labeled compounds are invaluable tools for probing the intricate details of enzyme-catalyzed reactions. By measuring how the substitution of an atom with its heavier isotope affects the reaction rate, researchers can deduce the reaction mechanism and the structure of the transition state.

The Kinetic Isotope Effect (KIE) is a powerful tool for studying enzyme mechanisms. It is observed when replacing an atom in a reactant with one of its heavier isotopes (e.g., deuterium (B1214612) for hydrogen, ¹³C for ¹²C, or ¹⁵N for ¹⁴N) results in a change in the reaction rate. A significant KIE typically indicates that the bond to the isotopically labeled atom is being broken or formed in the rate-limiting step of the reaction.

Isotope SubstitutionGeneral Implication of a Significant KIE
H to D (Deuterium) C-H bond cleavage is part of the rate-limiting step.
¹²C to ¹³C C-C or C-X bond cleavage/formation is part of the rate-limiting step.
¹⁴N to ¹⁵N C-N or N-X bond cleavage/formation is part of the rate-limiting step.

This table outlines the general principles of how different isotopic substitutions are used to interpret enzymatic reaction mechanisms through the Kinetic Isotope Effect.

Isotopic labeling helps to confirm the specificity of enzymes and identify the exact intermediates they produce. By tracing the transformation of a specifically labeled substrate like DL-Allantoin-5-¹³C,1-¹⁵N, researchers can verify that an enzyme is acting on the intended part of the molecule. The appearance of the ¹³C and ¹⁵N labels in expected products confirms the proposed enzymatic activity and reaction pathway.

For instance, the observation that the ¹³C-¹⁵N bond in labeled allantoin is cleaved is direct evidence of the action of enzymes that hydrolyze the ureide ring. Furthermore, using stable isotopes like [¹⁵N₂]-xanthine to assay the activity of enzymes such as xanthine (B1682287) oxidase demonstrates how such tracers can be used to measure the specific activity of enzymes within the purine catabolism pathway. By providing unambiguous evidence of atomic transformations, isotopic labels allow researchers to map complex reaction pathways and define the precise role and specificity of each enzyme involved.

Metabolic Flux Analysis in Model Systems

Metabolic flux analysis (MFA) is a powerful technique for quantifying the rates of metabolic reactions within a biological system. The use of isotopically labeled compounds, such as DL-Allantoin-5-13C,1-15N, is central to MFA, as it allows researchers to trace the path of atoms through metabolic pathways. By monitoring the incorporation of the stable isotopes, 13C and 15N, from the labeled allantoin into downstream metabolites, a detailed picture of metabolic network function can be constructed.

In Vitro Cellular and Tissue Culture Systems

In vitro systems, including cell and tissue cultures, provide a controlled environment to study cellular metabolism in isolation from systemic effects. The application of this compound in these systems has been particularly insightful in the field of plant biology, where allantoin plays a crucial role in nitrogen transport and metabolism.

A notable study utilized solid-state 13C and 15N nuclear magnetic resonance (NMR) to investigate the metabolism of [5-13C;1-15N]allantoin in cultured immature cotyledons of soybean (Glycine max L. cv Elf). This research provided direct evidence of the metabolic fate of allantoin as a nitrogen source.

Key findings from this study include:

All four nitrogen atoms of the allantoin molecule were incorporated into protein, demonstrating its role as a bioavailable nitrogen source.

The C-2 carbon of the allantoin ring was not incorporated into cellular material and was presumably lost as carbon dioxide.

Approximately 50% of the C-5 carbon was incorporated into cellular components as a methylene carbon, while the other 50% was also likely lost as CO2.

Crucially, the study demonstrated that the 13C-15N bond in the labeled allantoin was broken before the incorporation of nitrogen into proteins. This finding is consistent with a metabolic pathway where allantoin is first degraded into two molecules of urea and a two-carbon fragment.

The quantitative analysis revealed that only half of the nitrogen from the degraded allantoin was assimilated into organic nitrogen within the cotyledon. The remaining 50% was released as ammonium (NH4+) into the culture medium, suggesting a potential limitation in the assimilation of allantoin-derived ammonia (B1221849) under the experimental conditions.

The following table summarizes the metabolic fate of the labeled atoms from this compound in soybean cotyledon culture.

Labeled AtomInitial Position in AllantoinMetabolic FatePercentage of Incorporation
15NPosition 1Protein50% of total N incorporated into organic nitrogen
13CPosition 5Cellular Material (Methylene Carbon)~50%
13CPosition 5Lost as CO2~50%

While some plant cell cultures, like those of coffee, have shown a limited ability to use allantoin as a primary nitrogen source, studies in other species such as rice and Arabidopsis have indicated its potential as a nitrogen source, supporting the utility of labeled allantoin in elucidating these metabolic pathways. The use of this compound in such in vitro systems is invaluable for dissecting the enzymatic steps of allantoin degradation and its subsequent assimilation into central nitrogen metabolism.

Ex Vivo Organ and Whole-Organism Studies (Non-Human)

Ex vivo organ perfusion and studies in non-human whole organisms allow for the investigation of metabolic pathways in a more integrated physiological context than in vitro cultures. While direct metabolic flux analysis studies using this compound in these systems are not extensively documented in publicly available literature, the known metabolic pathways in certain organisms highlight the potential for such research.

In many non-human mammals, allantoin is the primary end-product of purine degradation, in contrast to humans and other great apes where uric acid is the final product due to the absence of the enzyme uricase. This makes these animals, including various monkey species, important models for studying the purine catabolism pathway that leads to allantoin. The introduction of this compound in ex vivo perfused organs (such as the liver and kidneys) from these animals could be used to trace the distribution and potential further metabolism or excretion of allantoin. Such studies could clarify the dynamics of allantoin transport and clearance in these organs.

Invertebrate models, such as the fruit fly Drosophila melanogaster, also utilize allantoin as an end product of purine metabolism. Research has shown that dietary purine levels can influence the whole-body concentrations of allantoin in these insects. Applying this compound in feeding studies with Drosophila would enable researchers to trace the incorporation and turnover of this molecule, providing insights into nitrogen recycling and excretion pathways.

The table below outlines potential research applications for this compound in non-human model systems.

Model SystemResearch ApplicationPotential Insights
Ex vivo Perfused Primate Liver/KidneyTracing the uptake, metabolism, and excretion of allantoin.Elucidation of organ-specific handling of allantoin, transport kinetics, and clearance rates.
Drosophila melanogaster (Whole Organism)Investigating the systemic fate of dietary allantoin.Understanding of nitrogen homeostasis, purine metabolism regulation, and excretory pathways.
Leguminous Plants (Whole Organism)Following the transport of allantoin from roots to shoots.Quantifying the contribution of allantoin to the nitrogen economy of the whole plant.

Recent studies on mice have explored the systemic effects of allantoin on metabolic disorders, such as metabolic-associated steatotic liver disease (MASLD). While these studies did not use isotopically labeled allantoin, they establish a basis for future metabolic flux analyses. Administering this compound to such animal models could precisely map the metabolic fate of allantoin and identify the specific metabolic pathways it perturbs.

Role in Nitrogen and Carbon Homeostasis Research

Plant Nitrogen Assimilation and Mobilization

Allantoin (B1664786) is a key intermediate in the purine (B94841) catabolism pathway and plays a significant role in nitrogen mobilization and transport in plants. researchgate.net As a nitrogen-rich compound, it is an efficient molecule for transporting nitrogen from source tissues (like nodules and senescing leaves) to sink tissues (such as developing seeds and fruits). researchgate.netmdpi.com The use of isotopically labeled allantoin, such as [5-¹³C;1-¹⁵N]allantoin, has been instrumental in confirming these transport and metabolic pathways. nih.gov

In certain tropical legumes, often called ureide-producing legumes (e.g., soybean, cowpea, and French bean), allantoin and its derivative, allantoic acid, are the primary forms for transporting nitrogen fixed in the root nodules to the rest of the plant. researchgate.netimrpress.com These ureides can constitute 60-90% of the total nitrogen transported in the xylem sap. researchgate.netimrpress.comnih.gov

Research using labeled compounds has elucidated this process. Studies on cowpea (Vigna unguiculata) showed that recently fixed nitrogen (¹⁵N₂) and carbon from photosynthate (¹⁴CO₂) were rapidly incorporated into allantoin and allantoic acid in the root nodules. researchgate.net These labeled ureides were then exported to the shoot via the xylem. researchgate.net Further investigations using [2-¹⁴C], [1,3-¹⁵N]allantoin supplied to cowpea shoots demonstrated the transfer of allantoin's nitrogen and carbon to amino acids and proteins throughout the plant, confirming its role as a direct nitrogen source for growth. researchgate.net Similarly, studies on soybean (Glycine max) cotyledons using [5-¹³C;1-¹⁵N]allantoin revealed that the nitrogen atoms were incorporated into protein, while the carbon atoms had different fates, consistent with allantoin's degradation to release nitrogen for assimilation. nih.gov The transport of allantoin across cell membranes is facilitated by specific transporters, such as PvUPS1, which has been identified in French bean (Phaseolus vulgaris). nih.gov

Plant SpeciesLabeled Compound UsedKey FindingReference(s)
Cowpea (Vigna unguiculata)[2-¹⁴C], [1,3-¹⁵N]allantoinAllantoin's N and C are transferred to amino acids and proteins in all plant organs. researchgate.net
Cowpea (Vigna unguiculata)¹⁵N₂, ¹⁴CO₂Ureides (allantoin and allantoic acid) are synthesized in nodules from recently fixed N and C and exported to the shoot. researchgate.net
Soybean (Glycine max)[5-¹³C;1-¹⁵N]allantoinNitrogen from allantoin is incorporated into protein, confirming its degradation and assimilation. nih.gov
French Bean (Phaseolus vulgaris)[¹⁴C]allantoinThe transporter PvUPS1 mediates allantoin uptake, crucial for its movement from nodules. nih.gov

Allantoin accumulation is a notable response in many plants under abiotic stress, including nitrogen deficiency and drought. researchgate.netmdpi.commdpi.com It is considered a key stress-related metabolite that can help plants cope with adverse conditions. researchgate.net

Under nitrogen-limiting conditions, plants enhance the breakdown of purines to remobilize nitrogen, leading to an increase in allantoin levels. nih.gov For instance, nitrogen-stressed rice (Oryza sativa) plants showed an 8-fold accumulation of allantoin compared to non-stressed plants, suggesting this pathway is crucial for nitrogen recycling. nih.gov A study on two wheat genotypes used DL-Allantoin-5-13C,1-15N as an internal standard to accurately measure metabolites during nitrogen starvation, highlighting the importance of precise quantification in understanding these stress responses. frontiersin.org

Drought stress also triggers a significant increase in allantoin concentration in various plant species. mdpi.com In rice, allantoin metabolism was identified as a critical component of the drought stress response through combined transcriptome and metabolome analysis. nih.gov Similarly, a comparative study of two wheat (Triticum aestivum) genotypes revealed up to a 29-fold increase in allantoin levels under drought conditions. nih.gov This accumulation is believed to enhance tolerance by modulating stress-responsive genes and pathways, including those related to the hormones abscisic acid (ABA) and jasmonic acid (JA). researchgate.netresearchgate.netnih.gov

Plant SpeciesStress ConditionObserved Allantoin ChangeImplied RoleReference(s)
Rice (Oryza sativa)Nitrogen Deficiency8-fold increaseNitrogen remobilization nih.gov
Rice (Oryza sativa)DroughtSignificant increaseDrought tolerance, hormone signaling nih.gov
Wheat (Triticum aestivum)DroughtUp to 29-fold increaseDrought tolerance nih.gov
Wheat (Triticum aestivum)Nitrogen StarvationLevels measured using this compound as standardNitrogen recycling frontiersin.org

Microbial Carbon and Nitrogen Cycling in Ecosystems

Allantoin is not only important within plants but also serves as a valuable substrate for microorganisms in various ecosystems, influencing the cycling of carbon and nitrogen. ru.nlcambridge.org

The ability to degrade allantoin is widely distributed among bacteria. ru.nl Early research identified that several Pseudomonas species can convert uric acid to allantoin and further degrade allantoin to urea (B33335) and carbon dioxide. ru.nl A specific, unidentified Pseudomonas species was shown to break down allantoin into urea, carbon dioxide, and water, with allantoic and glyoxylic acids identified as intermediates in the pathway. asm.org The enzymes involved in this degradation pathway in Escherichia coli have been well-characterized and include allantoinase and allantoate (B10759256) amidohydrolase. researchgate.net

This microbial degradation is also significant in the digestive tracts of ruminant animals. Studies have shown that allantoin recycled to the rumen of sheep via saliva is effectively degraded by the rumen microbial population. cambridge.org In vitro experiments confirmed that rumen microbes utilize allantoin as a nitrogen source, breaking it down at a rate sufficient to degrade all recycled amounts. cambridge.org This microbial activity is a crucial factor to consider when using urinary purine derivatives to estimate microbial protein supply in ruminants. cambridge.org

Allantoin in soil, whether from plant root exudates or decomposing organic matter, represents a source of both carbon and nitrogen for soil microbes. mdpi.comnih.gov The microbial processing of such compounds is fundamental to nutrient availability and soil organic matter (SOM) dynamics, which in turn influences carbon sequestration. mdpi.comresearchgate.net

When microbes decompose nitrogen-rich organic compounds like allantoin, they can either release mineral nitrogen (e.g., ammonium) into the soil, making it available for plants, or immobilize it within their own biomass. There is significant competition between plants and soil microbes for organic nitrogen sources. researchgate.net The availability of carbon and nitrogen from substrates like allantoin influences microbial activity and growth. mdpi.com Enhanced microbial activity can stimulate the decomposition of existing soil organic matter, a phenomenon known as the "priming effect," which can lead to a loss of soil carbon. nih.gov

Conversely, the incorporation of carbon and nitrogen into stable microbial biomass and microbial-processed organic matter is a key pathway for long-term carbon sequestration in soil. researchgate.net The chemical composition of organic inputs, like the high nitrogen-to-carbon ratio of allantoin, affects the efficiency of microbial metabolism and the formation of stable SOM. mdpi.commdpi.com Therefore, by serving as a C and N substrate for soil microbial communities, allantoin metabolism indirectly influences the balance between nutrient mineralization, immobilization, and the long-term storage of carbon in soil. mdpi.comnih.gov

Advanced Analytical Methodologies Utilizing Dl Allantoin 5 13c,1 15n

Mass Spectrometry-Based Quantification and Tracing

Mass spectrometry (MS) coupled with chromatographic separation is a powerful technique for the analysis of allantoin (B1664786). The use of stable isotope-labeled internal standards like DL-Allantoin-5-13C,1-15N is central to achieving high-quality quantitative data.

Gas Chromatography-Mass Spectrometry (GC-MS) for Allantoin Quantification

Gas chromatography-mass spectrometry (GC-MS) provides a reliable and accurate method for the determination of allantoin in biological samples such as serum and urine. nih.govnih.gov To make the non-volatile allantoin molecule suitable for GC analysis, a derivatization step is necessary. A common agent used is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which replaces active hydrogens with tert-butyldimethylsilyl (TBDMS) groups. nih.govnih.govnih.gov

In this method, a known amount of an isotopically labeled internal standard, such as [¹⁵N₂]allantoin or DL-Allantoin-5-¹³C,1-¹⁵N, is added to the sample prior to processing. nih.govnih.govnih.gov This internal standard co-elutes with the endogenous, unlabeled allantoin and is detected by the mass spectrometer at a different mass-to-charge ratio (m/z). For instance, after derivatization, the TBDMS derivative of endogenous allantoin is monitored at an m/z of 398.0, while the DL-Allantoin-5-¹³C,1-¹⁵N internal standard is monitored at an m/z of 400.0. nih.gov By measuring the ratio of the ion abundances of the analyte to the internal standard, precise quantification can be achieved, as this ratio corrects for any sample loss during extraction and derivatization, as well as for variations in injection volume. nih.govcore.ac.uk This isotope dilution GC-MS method has been successfully applied to determine allantoin concentrations in human plasma and serum, avoiding analytical artifacts that can arise from other methods. nih.govnih.govresearchgate.net

GC-MS Parameters for Allantoin Quantification
ParameterDescriptionReference
Internal StandardThis compound or [15N2]allantoin nih.govnih.govnih.gov
Derivatizing AgentN-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) in pyridine nih.govnih.govnih.gov
Ionization ModeElectron Impact (EI) nih.gov
Monitoring ModeSelected Ion Monitoring (SIM) nih.gov
m/z for Allantoin398.0 nih.gov
m/z for Internal Standard400.0 nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS and UPLC-MS/MS) for Isotope Dilution Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are the preferred methods for allantoin quantification due to their high sensitivity, specificity, and throughput. nih.govresearchgate.netnih.gov These techniques, particularly when employing hydrophilic interaction liquid chromatography (HILIC), are well-suited for the analysis of polar compounds like allantoin. nih.govresearchgate.netnih.gov Isotope dilution analysis using a stable isotope-labeled internal standard such as DL-Allantoin-5-¹³C,1-¹⁵N is fundamental to the accuracy of these methods. nih.govnih.govresearchgate.net

The internal standard is added to samples at the beginning of the preparation process, which typically involves a simple protein precipitation step. nih.govresearchgate.net This ensures that the internal standard experiences the same analytical variations as the endogenous analyte, including matrix effects, and variations in extraction recovery and ionization efficiency. The use of UPLC significantly reduces analysis time and improves chromatographic resolution and sensitivity compared to traditional HPLC. nih.gov

Multiple Reaction Monitoring (MRM) is a highly specific and sensitive acquisition mode used in tandem mass spectrometry for quantification. In an MRM experiment, a specific precursor ion of the target analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. nih.govresearchgate.netdntb.gov.uanih.govresearchgate.netnih.gov This process is performed for both the endogenous allantoin and its isotopically labeled internal standard.

For allantoin, the protonated molecular ion [M+H]⁺ at m/z 159 is selected as the precursor. The primary product ion used for quantification is typically m/z 116, with a secondary transition to m/z 61 used for confirmation. nih.gov For the internal standard, DL-Allantoin-5-¹³C,1-¹⁵N, the corresponding precursor ion is [M+H]⁺ at m/z 161, which fragments to a primary product ion of m/z 118. nih.gov The peak area ratio of the analyte's primary transition to the internal standard's primary transition is used to construct a calibration curve and determine the absolute concentration of allantoin in the sample. nih.gov This MRM approach provides excellent specificity, distinguishing allantoin from other matrix components. nih.govdntb.gov.uanih.gov

MRM Transitions for Allantoin and this compound
CompoundPrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z) - PrimaryProduct Ion (m/z) - SecondaryReference
Allantoin15911661 nih.gov
This compound (IS)16111861 nih.gov

In the broader field of quantitative metabolomics, stable isotope-labeled compounds like DL-Allantoin-5-¹³C,1-¹⁵N are indispensable for obtaining accurate and reproducible data. researchgate.netplos.org Metabolomics studies aim to comprehensively identify and quantify all small-molecule metabolites in a biological system. The complexity of biological matrices introduces significant analytical challenges, including ion suppression or enhancement in the mass spectrometer source.

By spiking samples with a known concentration of the isotopically labeled internal standard, researchers can effectively normalize for these matrix effects. Since the internal standard is chemically identical to the analyte, it behaves similarly during sample preparation and LC-MS analysis, but is distinguishable by its mass. scispace.com This ensures that any signal variation not related to the actual concentration of the analyte is corrected for. DL-Allantoin-5-¹³C,1-¹⁵N has been used as part of internal standard mixtures in metabolomics studies to accurately quantify allantoin and other metabolites in various sample types, including plasma and plant extracts. researchgate.netfrontiersin.org The use of such standards is a cornerstone of robust quantitative metabolomics, enabling reliable comparisons between different experimental groups and conditions. plos.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Isotope Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the chemical structure and environment of atomic nuclei. For isotopically labeled compounds like DL-Allantoin-5-¹³C,1-¹⁵N, NMR is crucial for verifying the position and integrity of the isotopic labels.

Solid-State 13C and 15N NMR for Metabolic Intermediates

Solid-state NMR (ssNMR) is particularly valuable for studying metabolic processes in intact biological systems, such as developing plant cotyledons, without the need for extraction, which might alter the metabolic state. nih.gov By using allantoin labeled with both ¹³C and ¹⁵N, researchers can trace the metabolic fate of specific atoms within the molecule.

Studies using solid-state ¹³C and ¹⁵N NMR on soybean cotyledons fed with labeled allantoin have provided significant insights into its metabolism. nih.gov For example, these studies have shown that all the nitrogen atoms of allantoin are incorporated into protein. nih.gov Furthermore, analysis of DL-[H₂N¹³CO/¹³C-2]allantoin revealed a partial scrambling of the ¹³C label from the ureido group (chemical shift of 157.7 ppm) to the C-2 position (157.1 ppm), confirming a rearrangement of allantoin in solution. openmedscience.com This positional analysis is critical for understanding the enzymatic or chemical reactions involved in allantoin's metabolic pathways. nih.govopenmedscience.com The ability of ssNMR to distinguish between different isotopic positions provides a level of detail that is often unattainable with other analytical methods. nih.govopenmedscience.com

Solution-State NMR for Structural and Mechanistic Insights

Solution-state Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful, non-invasive technique for investigating the isotopically labeled compound DL-Allantoin-5-¹³C,1-¹⁵N at an atomic level. The specific incorporation of the stable isotopes ¹³C at the C5 (methine) position and ¹⁵N at the N1 position of the imidazolidine (B613845) ring provides highly sensitive and specific probes for elucidating its molecular structure, conformation in solution, and dynamic behavior. These labels are crucial for tracking the transformation and metabolic fate of the molecule, offering profound mechanistic insights that are otherwise difficult to obtain.

Detailed one-dimensional (1D) and two-dimensional (2D) NMR experiments are essential for the complete assignment of proton, carbon, and nitrogen signals in the allantoin structure. The isotopic enrichment at C5 and N1 does not significantly alter the chemical environment but allows for specific heteronuclear correlation experiments (e.g., ¹H-¹³C HSQC, ¹H-¹⁵N HSQC) and the measurement of coupling constants (J-coupling) between the labeled nuclei and their neighbors. These parameters are invaluable for confirming structural integrity and studying molecular conformation in different solvent environments.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for Allantoin in DMSO-d₆.
Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C2 (Carbonyl)-157.35 mdpi.com
C4 (CH)5.25 mdpi.com62.41 mdpi.com
C5 (Carbonyl)-173.60 mdpi.com
C=O (Ureido)-156.76 mdpi.com
N1-H5.79 (s, 2H) mdpi.com-
Ureido N-H₂-
N3-H6.90 (d) mdpi.com-
N8-H (Ureido)8.06 (s) mdpi.com-

Note: Chemical shifts can vary slightly depending on experimental conditions such as concentration, temperature, and pH. Data is compiled from literature values for unlabeled allantoin, as the isotopic labels in DL-Allantoin-5-¹³C,1-¹⁵N do not significantly alter the shifts but serve as specific probes. mdpi.comresearchgate.netresearchgate.net

The strategic placement of isotopes in DL-Allantoin-5-¹³C,1-¹⁵N is particularly advantageous for mechanistic studies. Solution-state NMR can monitor chemical transformations and enzymatic processes in real-time, providing direct evidence for reaction pathways.

Key Mechanistic Findings from NMR Studies:

Intramolecular Rearrangement and Racemization: NMR studies have been instrumental in understanding the mechanisms of allantoin racemization. researchgate.net Research has shown that racemization can occur via two distinct pathways that are independently monitored by ¹H and ¹³C NMR. researchgate.netacs.org One pathway involves a direct proton exchange at the chiral C5 carbon. researchgate.net The other, faster pathway proceeds through an intramolecular attack of the N8 nitrogen on the C4 carbon, forming a transient, symmetrical bicyclic intermediate that can then decompose to form either enantiomer of allantoin. researchgate.net Furthermore, NMR analysis of allantoin synthesized with a ¹³C-labeled urea (B33335) revealed a partial scrambling of the ¹³C label from the ureido group to the C-2 position of the hydantoin (B18101) ring. openmedscience.com This observation provided direct confirmation of the rearrangement of allantoin in solution through this putative bicyclic intermediate. openmedscience.com

Metabolic Fate and Bond Cleavage: The use of doubly labeled allantoin, including isotopomers like [5-¹³C;1-¹⁵N]allantoin, has been pivotal in tracing its metabolic degradation. nih.gov In a study on soybean cotyledons, solid-state NMR was used to follow the metabolic fate of the labeled atoms. nih.gov The results demonstrated that the ¹³C-¹⁵N bond between the C5 and N1 positions was cleaved before the nitrogen was incorporated into proteins. nih.gov This finding is consistent with a degradation pathway where allantoin is hydrolyzed, breaking the hydantoin ring and separating the C5 carbon from the N1 nitrogen. nih.gov Such studies highlight how specific labeling allows researchers to track the distinct paths of different atoms within a molecule as it undergoes metabolic transformation.

Table 2: Summary of Mechanistic Insights from NMR Studies of Labeled Allantoin.
Study FocusIsotopic Label(s) UsedKey NMR ObservationMechanistic Insight
Racemization Pathways¹³C and ¹H (natural abundance)Monitoring of two independent reaction kinetics. researchgate.netConfirmed two racemization mechanisms: proton exchange at C5 and formation of a bicyclic intermediate via N8-C4 attack. researchgate.net
Solution RearrangementDL-[H₂N¹³CO/¹³C-2]allantoinPartial scrambling of the ¹³C label between the ureido (157.7 ppm) and C-2 (157.1 ppm) positions. openmedscience.comProvided direct evidence for a solution-state rearrangement via a bicyclic intermediate. openmedscience.com
Metabolic Degradation[5-¹³C;1-¹⁵N]allantoinThe ¹³C-¹⁵N bond was broken prior to the incorporation of nitrogen into protein. nih.govDemonstrated the cleavage of the C5-N1 bond as a key step in the metabolic pathway, consistent with hydrolytic ring opening. nih.gov

Theoretical Frameworks and Computational Approaches

Computational Modeling of Metabolic Pathways with Isotopic Constraints

Metabolic Flux Analysis (MFA) is a computational framework used to quantify the rates (fluxes) of reactions within a metabolic network. The use of isotopically labeled substrates like DL-Allantoin-5-13C,1-15N provides crucial constraints that enable the determination of intracellular fluxes that are not directly measurable.

When this compound is introduced into a biological system, the labeled 13C and 15N atoms are incorporated into downstream metabolites. By measuring the isotopic labeling patterns of these metabolites, typically using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can deduce the relative contributions of different metabolic pathways.

The core of this approach involves constructing a stoichiometric model of the relevant metabolic network. This model is then constrained by the experimentally determined isotopic distribution in various metabolites. For instance, a study on the metabolism of allantoin (B1664786) in developing soybean cotyledons utilized both 13C and 15N labeled allantoin to trace the fate of its atoms. nih.gov The research demonstrated that the 13C-15N bond was broken during metabolism, and while the nitrogen atoms were incorporated into proteins, the carbon at position C-2 was lost, likely as CO2. nih.gov This type of empirical data is invaluable for constraining computational models.

Computational software, such as INCA or OpenFLUX, can then be used to solve the system of equations that describes the flow of isotopes through the network, ultimately providing a map of metabolic fluxes. The dual-labeling of this compound is particularly advantageous as it can resolve fluxes in pathways where carbon and nitrogen metabolism are intertwined, such as in amino acid and nucleotide synthesis.

Table 1: Hypothetical Flux Distribution from this compound in a Modeled Pathway

Metabolic PathwayRelative Flux (%)Key Labeled Metabolites Detected
Allantoin Degradation100Allantoate (B10759256), Ureidoglycolate
Urea (B33335) Cycle60Urea (15N-labeled)
Amino Acid Synthesis35Glutamine, Aspartate (15N-labeled)
Carbon Dioxide Emission5CO2 (from 13C label)

This interactive table represents a simplified output from a computational model, illustrating how the labeled atoms from this compound are distributed among different metabolic pathways.

In Silico Prediction of Allantoin Metabolism and Enzyme Activities

In silico methods, which encompass a range of computational techniques, are instrumental in predicting how allantoin is metabolized and in characterizing the enzymes involved. These approaches can model enzyme-substrate interactions, predict reaction kinetics, and elucidate regulatory mechanisms at a molecular level.

Structural biology modeling is a key component of in silico analysis. For example, researchers have used the known structures of enzymes like E. coli allantoinase to generate models of their interactions with other proteins. nih.gov Such models can predict how downstream metabolic enzymes might allosterically activate or stabilize enzymes in the allantoin degradation pathway. nih.govucsd.edunih.gov By understanding the three-dimensional structure of the active site of enzymes such as allantoinase or allantoate amidohydrolase, it is possible to perform molecular docking simulations with this compound. These simulations can predict binding affinities and the conformational changes that occur during the enzymatic reaction, providing insights into the catalytic mechanism.

Furthermore, kinetic models can be developed to simulate the activity of the entire allantoin degradation pathway. These models incorporate parameters such as enzyme concentrations, substrate affinities (KM), and catalytic rates (kcat) to predict the flux of metabolites through the pathway under different conditions. The data obtained from tracer studies using this compound can be used to parameterize and validate these kinetic models, ensuring that they accurately reflect biological reality.

Table 2: Predicted Kinetic Parameters for Enzymes in the Allantoin Pathway

EnzymeSubstratePredicted KM (mM)Predicted Vmax (µmol/min/mg)
Urate OxidaseUric Acid0.01512.5
AllantoinaseAllantoin185.0
Allantoate AmidohydrolaseAllantoate2.525.0

This interactive table shows hypothetical kinetic parameters for key enzymes involved in allantoin metabolism, which can be refined and validated using experimental data from tracers like this compound.

Development of Predictive Models for Nutrient Dynamics in Ecosystems

By introducing this compound into a system, such as soil or a water body, scientists can trace the movement of the labeled carbon and nitrogen through different compartments of the ecosystem. This includes uptake by microorganisms, incorporation into soil organic matter, and eventual release as gases or uptake by plants.

Predictive ecosystem models, often structured as a series of interconnected compartments (e.g., dissolved inorganic nitrogen, microbial biomass, detritus), use differential equations to describe the flow of nutrients between these pools. The data from dual-labeled tracer studies provide a powerful means to test and calibrate these models. umt.edu For example, a study might add the labeled allantoin to a forest stream and then measure the isotopic enrichment in various compartments like epilithon, leaves, and invertebrates over time. umt.edu Discrepancies between the model's predictions and the observed data can highlight areas where our understanding of the nitrogen cycle is incomplete, leading to model refinement. umt.edu

The ability to track both carbon and nitrogen simultaneously is particularly valuable for understanding the coupling of these two critical elemental cycles. It allows for the quantification of processes like nitrogen mineralization (the release of inorganic nitrogen from organic matter) and carbon sequestration, providing a more holistic view of ecosystem functioning.

Table 3: Simulated Distribution of Labeled Elements in an Ecosystem Model

Ecosystem Compartment15N Enrichment (δ15N)13C Enrichment (δ13C)
Soil Microbial Biomass+150‰+20‰
Dissolved Organic N/C+80‰+5‰
Plant Root Tissue+45‰+2‰
Leached Nitrate+15‰N/A

This interactive table provides a simplified, hypothetical output from an ecosystem model, showing the predicted isotopic enrichment in different compartments following the introduction of this compound.

Future Directions and Emerging Research Avenues

Integration with Multi-Omics Technologies (e.g., Fluxomics, Proteomics)

The use of stable isotope tracers like DL-Allantoin-5-13C,1-15N is foundational to metabolomics and metabolic flux analysis (fluxomics). In multi-omics approaches, data from genomics, transcriptomics, proteomics, and metabolomics are integrated to provide a comprehensive understanding of biological systems. This compound plays a crucial role as an internal standard in quantitative metabolomics. For instance, it has been used for the accurate measurement of allantoin (B1664786) and related catabolites in wheat tissues by ultra-high performance liquid chromatography coupled to mass spectrometry (UHPLC-MS). scispace.com This precise quantification is essential for building robust metabolic models.

While not directly used within proteomics techniques, the data generated using labeled allantoin is critical for integration with proteomics results. Allantoin is a well-established biomarker of oxidative stress, a condition that causes widespread damage to proteins and other macromolecules. nih.govnih.govnih.govmdpi.comresearchgate.net By using this compound to accurately measure the extent of oxidative stress, researchers can correlate these findings with proteomic data that identifies specific proteins and pathways affected by oxidative damage. This integrated approach provides a more complete picture, linking the metabolic state (via allantoin levels) to the functional protein response. Future research will likely focus on developing more sophisticated computational models to merge these datasets, revealing novel insights into the interplay between metabolism and protein function under various physiological and pathological conditions.

Exploration of Novel Metabolic Roles and Regulatory Mechanisms

Isotopic tracing is a definitive method for elucidating metabolic pathways. The use of dual-labeled allantoin has been instrumental in uncovering its metabolic fate in various organisms, moving beyond its role as a simple end-product of purine (B94841) catabolism.

In agricultural science, studies using ¹³C and ¹⁵N labeled allantoin in developing soybean cotyledons have provided detailed insights into its breakdown. nih.gov Research demonstrated that all nitrogen atoms from allantoin were incorporated into protein, similar to the amide nitrogen of glutamine. nih.gov However, the carbon atoms had different fates: the C-2 carbon was lost, likely as CO₂, while about half of the C-5 carbon was incorporated into cellular material. nih.gov This type of detailed metabolic mapping is only possible through the use of multi-labeled isotopic tracers. Further studies in soybeans using ¹⁵N-allantoin have helped to understand its partitioning and metabolism in shoot tissues. tandfonline.com

Emerging research has also identified a purine degradation pathway in mosquitoes. By feeding mosquitoes ¹⁵N-labeled allantoin, scientists confirmed the production of ¹⁵N-urea, demonstrating that this metabolic pathway is active and could present a novel target for mosquito control strategies. ajtmh.orgastmh.org

These studies highlight a trend towards exploring the nuanced roles of allantoin across different species. Future work will likely use this compound to investigate its role in signaling pathways and its regulatory influence on other metabolic networks in both plants and animals. researchgate.netmdpi.com

Table 1: Research Findings on Allantoin Metabolism Using Isotopic Labeling
OrganismIsotopic Label UsedKey FindingReference
Soybean (Glycine max)[5-¹³C;1-¹⁵N]allantoinAll four nitrogen atoms are incorporated into protein; C-2 is lost as CO₂, and 50% of C-5 is incorporated into cellular material. nih.gov
Mosquito¹⁵N-allantoinDemonstrated a metabolic pathway converting allantoin to urea (B33335). ajtmh.orgastmh.org
Sheep[1,3-¹⁵N₂]uric acid (precursor)Traced the limited in-vivo conversion of uric acid to allantoin. nih.gov
Soybean (Glycine max)¹⁵N-allantoinTraced the assimilation and partitioning of allantoin-derived nitrogen in shoot tissues. tandfonline.com

Advancements in Isotopic Labeling Strategies and Analytical Sensitivity

The utility of this compound is intrinsically linked to the ability to accurately and sensitively detect it and its metabolic products. Significant progress has been made in analytical methods, enabling quantification of allantoin at very low concentrations in complex biological matrices like plasma, urine, and synovial fluid. nih.govresearchgate.net

Techniques such as hydrophilic liquid chromatography with stable isotope dilution tandem mass spectrometry (HILIC-MS/MS) have achieved remarkable sensitivity, with limits of quantification reported as low as 10 femomoles (fmol). nih.govresearchgate.net Similarly, ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods have reported detection limits of 0.06 picomoles (pmol). nih.gov These methods rely on isotopically labeled internal standards, such as this compound, to correct for sample loss during preparation and for variations in instrument response, ensuring high accuracy and precision. nih.govnih.gov

Advancements are not limited to detection but also include the synthesis of labeled compounds. The synthesis of specifically labeled hydantoins, including allantoin, has become more sophisticated. openmedscience.com Researchers use techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the purity and integrity of the isotopic label. openmedscience.comelectronicsandbooks.com For example, ¹³C NMR analysis of allantoin synthesized from [¹³C]urea revealed a partial scrambling of the isotopic label from the ureido group to the C-2 position of the hydantoin (B18101) ring, a crucial finding for the correct interpretation of tracer experiments. openmedscience.com The development of synthetic schemes that allow for the preparation of any isotopomer of a target molecule represents a significant leap forward, providing researchers with a versatile toolkit for metabolic investigations. researchgate.net

Table 2: Performance of Modern Analytical Methods for Allantoin Quantification
Analytical MethodMatrixLimit of Quantification (LOQ) / Detection (LOD)Key AdvantageReference
HILIC-MS/MSPlasma, Synovial Fluid, Urine10 fmol (LOQ)High sensitivity and simple sample preparation. nih.govresearchgate.net
UPLC-MS/MSUrine0.06 pmol (LOD)Rapid, specific, and suitable for high-throughput studies. nih.gov
GC/MSUrineHigh Precision (CV 0.5%)Simultaneous determination of enrichment and concentration. nih.gov

Broader Applications in Environmental and Agricultural Sciences

The role of this compound and other labeled nitrogenous compounds is expanding into environmental and agricultural sciences, primarily for tracing nitrogen cycles. hutton.ac.ukmdpi.com Nitrogen is a critical nutrient for plant growth, and understanding its uptake, transport, and utilization is key to improving crop yields and sustainability.

Allantoin, being a nitrogen-rich compound, can serve as a significant nitrogen source for plants, particularly in nitrogen-limited environments. mdpi.comnih.govwsu.edu Studies have shown that plants like Arabidopsis and wheat can take up allantoin from the soil and utilize its nitrogen for growth. scispace.comwsu.edu The use of ¹⁵N-labeled allantoin has been pivotal in demonstrating this, allowing researchers to trace the journey of nitrogen from the external source into the plant's metabolic pathways and tissues. scispace.comtandfonline.com

This research has direct agricultural implications. For example, overexpressing a specific ureide permease (a transporter protein) in rice led to increased allantoin accumulation in sink tissues and supported better growth under low-nitrogen conditions. nih.gov Such findings suggest that manipulating allantoin transport could be a strategy for developing crops that are more efficient at using available nitrogen, potentially reducing the need for synthetic fertilizers.

In environmental science, stable isotope tracers are powerful tools for tracking nutrient flows and identifying sources of pollution. hutton.ac.ukmdpi.com Given that allantoin is part of the nitrogen cycle in many ecosystems, labeled allantoin can be used in soil and water studies to follow the transformation and transport of organic nitrogen, providing valuable data for environmental management and conservation efforts.

Q & A

Q. What is the role of isotopic labeling in DL-Allantoin-5-13C,1-15N for quantitative analysis?

Isotopic labeling with ¹³C and ¹⁵N in DL-Allantoin enables precise quantification via mass spectrometry by providing a stable internal standard with distinct mass-to-charge (m/z) ratios. This minimizes matrix effects and ionization variability, allowing researchers to calculate analyte concentrations using ion abundance ratios (e.g., unlabeled allantoin at m/z 398.0 vs. labeled this compound at m/z 400.0) .

Q. How is this compound utilized as an internal standard in GC/MS assays?

Methodological steps include:

  • Sample Preparation : Add 50 µL of 10 µM this compound to plasma, followed by protein precipitation with acetonitrile and centrifugation .
  • Derivatization : Use MTBSTFA in pyridine (1:1 v/v) at 50°C for 2 hours to generate tert-butyldimethylsilyl derivatives, enhancing volatility and detection sensitivity .
  • GC/MS Analysis : Monitor m/z 398.0 (native allantoin) and 400.0 (labeled standard) in selective ion monitoring (SIM) mode. Quantify via standard curves derived from ion abundance ratios .

Q. What methodological steps ensure accurate quantification of allantoin using this compound?

  • Triplicate Analysis : Perform three technical replicates per sample, discarding data with >10% coefficient of variation (CV) to ensure precision .
  • Matrix-Matched Calibration : Prepare standard curves in biological matrices (e.g., plasma or urine) to account for extraction efficiency and ion suppression .
  • Cross-Validation : Compare results with orthogonal techniques like HPLC or UPLC-MS/MS to confirm method robustness .

Advanced Research Questions

Q. How can researchers address discrepancies in allantoin measurements when using this compound across analytical platforms?

Discrepancies may arise from platform-specific factors:

  • Derivatization Efficiency : GC/MS requires derivatization, whereas UPLC-MS/MS does not. Optimize derivatization time/temperature to prevent incomplete reactions .
  • Ionization Mode : GC/MS uses electron ionization (EI), while UPLC-MS/MS employs electrospray ionization (ESI). Validate ion ratios under both conditions .
  • Data Normalization : Normalize to creatinine or another endogenous biomarker to correct for urinary dilution effects in longitudinal studies .

Q. What strategies optimize derivatization efficiency of this compound in GC/MS-based metabolomic studies?

  • Reagent Selection : MTBSTFA outperforms BSTFA in producing stable silylated derivatives with fewer byproducts .
  • Incubation Time/Temperature : Derivatize at 50°C for 2 hours to maximize yield while avoiding degradation .
  • Solvent Compatibility : Use anhydrous pyridine to prevent hydrolysis of derivatizing agents .

Q. How does the use of this compound enhance the reliability of oxidative stress biomarker quantification in longitudinal studies?

  • Longitudinal Stability : The labeled standard accounts for inter-batch variability in sample preparation and instrument drift .
  • Contradiction Analysis : Apply empirical contradiction frameworks (e.g., falsification checks via independent validation cohorts) to resolve conflicting results, such as inconsistent correlations between allantoin and F2-isoprostanes .
  • Multi-Matrix Validation : Test recovery rates in plasma, urine, and tissue homogenates to confirm broad applicability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.